molecular formula C18H14F3N3OS B11252743 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11252743
M. Wt: 377.4 g/mol
InChI Key: FXUWNCOGGQGPBS-UHFFFAOYSA-N
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Description

2-[(3-METHYL-2-QUINOXALINYL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes a quinoxaline ring and a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHYL-2-QUINOXALINYL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline ring. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHYL-2-QUINOXALINYL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the quinoxaline ring .

Scientific Research Applications

2-[(3-METHYL-2-QUINOXALINYL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its unique structure allows it to interact with biological targets, making it a potential therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-[(3-METHYL-2-QUINOXALINYL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in biological systems. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethylphenyl group can enhance the compound’s binding affinity to proteins, affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7-DIMETHYL-3-OXO-1,2,3,4-TETRAHYDRO-2-QUINOXALINYL)-N-{2-[(TRIFLUOROMETHYL)SULFANYL]PHENYL}ACETAMIDE
  • Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamidoalkanoates
  • N-alkyl-3-((phenylquinoxalin-2-yl sulfanyl)propanamides

Uniqueness

What sets 2-[(3-METHYL-2-QUINOXALINYL)SULFANYL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the quinoxaline ring and the trifluoromethylphenyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C18H14F3N3OS

Molecular Weight

377.4 g/mol

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3OS/c1-11-17(24-15-9-5-4-8-14(15)22-11)26-10-16(25)23-13-7-3-2-6-12(13)18(19,20)21/h2-9H,10H2,1H3,(H,23,25)

InChI Key

FXUWNCOGGQGPBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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